molecular formula C5H3ClO4S2 B3024512 5-(Chlorosulfonyl)thiophene-2-carboxylic acid CAS No. 10216-12-3

5-(Chlorosulfonyl)thiophene-2-carboxylic acid

Cat. No.: B3024512
CAS No.: 10216-12-3
M. Wt: 226.7 g/mol
InChI Key: FWVXNSQOBHTXGV-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C5H3ClO4S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its chlorosulfonyl functional group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Chlorosulfonyl)thiophene-2-carboxylic acid can be synthesized through the chlorosulfonation of thiophene-2-carboxylic acid. The reaction involves the addition of sulfuryl chloride (SO2Cl2) to thiophene-2-carboxylic acid under controlled conditions. The mixture is typically stirred at elevated temperatures to facilitate the reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form thiophene-2-carboxylic acid or other reduced derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

    Sulfonamide Derivatives: Formed through substitution with amines.

    Sulfonate Esters: Formed through substitution with alcohols.

    Reduced Thiophene Derivatives: Formed through reduction reactions.

Scientific Research Applications

5-(Chlorosulfonyl)thiophene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)thiophene-2-carboxylic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: Similar structure but with a methyl ester group instead of a carboxylic acid.

    5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid methyl ester: Contains a methylsulfamoyl group instead of a chlorosulfonyl group.

Uniqueness

5-(Chlorosulfonyl)thiophene-2-carboxylic acid is unique due to its specific functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various transformations makes it valuable in the synthesis of complex molecules.

Biological Activity

5-(Chlorosulfonyl)thiophene-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, highlighting relevant research findings, case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a thiophene ring substituted with a chlorosulfonyl group and a carboxylic acid functional group. Its chemical formula is C6H4ClO4SC_6H_4ClO_4S, and it is classified under thiophene derivatives, which are known for diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its antiviral properties, particularly against hepatitis C virus (HCV) and other viral pathogens. The following sections detail specific areas of research.

Antiviral Activity

Research has shown that thiophene-2-carboxylic acids, including this compound, act as potent inhibitors of HCV NS5B polymerase. A study indicated that these compounds inhibit HCV subgenomic RNA replication in Huh-7 cells, suggesting their potential as antiviral agents .

Table 1: Inhibitory Activity Against HCV

CompoundIC50 (µM)Mechanism of Action
This compound0.5Inhibition of HCV NS5B polymerase
Other thiophene derivativesVariesSimilar mechanism

Antimicrobial Properties

In addition to antiviral activity, this compound has been studied for its antimicrobial effects. It has demonstrated significant activity against various bacterial strains, potentially through mechanisms involving disruption of microbial cell membranes or inhibition of essential enzymes .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Case Studies

  • HCV Inhibition Study : A study conducted on a series of thiophene derivatives showcased the structure-activity relationship (SAR) of these compounds. The results indicated that the introduction of the chlorosulfonyl group significantly enhanced the antiviral potency against HCV .
  • Antimicrobial Screening : Another research effort evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The findings revealed that this compound exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve:

  • Inhibition of Viral Replication : By targeting viral polymerases, thereby preventing RNA synthesis.
  • Disruption of Bacterial Cell Integrity : Possibly through interference with cell wall synthesis or membrane integrity.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other thiophene derivatives:

CompoundBiological ActivityNotable Features
This compoundAntiviral, AntimicrobialStrong inhibition of HCV NS5B polymerase
Thiophene-3-carboxylic acidModerate antimicrobialLess potent than chlorosulfonyl derivative
Thiophenes with hydroxyl groupsAntioxidant propertiesDifferent mechanism involving radical scavenging

Properties

IUPAC Name

5-chlorosulfonylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO4S2/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVXNSQOBHTXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507445
Record name 5-(Chlorosulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10216-12-3
Record name 5-(Chlorosulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chlorosulfonyl)thiophene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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